Cas no 19168-73-1 (2-(Chloromethyl)azepane hydrochloride)

2-(Chloromethyl)azepane hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(chloromethyl)azepane hydrochloride
- 2-(chloromethyl)azepane;hydrochloride
- 2-(Chloromethyl)azepane hydrochloride
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- MDL: MFCD29907196
- インチ: 1S/C7H14ClN.ClH/c8-6-7-4-2-1-3-5-9-7;/h7,9H,1-6H2;1H
- InChIKey: ZVFSXWHKWGNGLM-UHFFFAOYSA-N
- SMILES: ClCC1CCCCCN1.Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 75.3
- トポロジー分子極性表面積: 12
2-(Chloromethyl)azepane hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266631-5.0g |
2-(chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 5.0g |
$2981.0 | 2023-02-28 | |
Enamine | EN300-266631-10.0g |
2-(chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 10.0g |
$4421.0 | 2023-02-28 | |
Enamine | EN300-266631-5g |
2-(chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 5g |
$2981.0 | 2023-09-12 | |
1PlusChem | 1P01B2BS-50mg |
2-(Chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 50mg |
$300.00 | 2025-03-19 | |
A2B Chem LLC | AV95048-10g |
2-(chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 10g |
$4689.00 | 2024-04-20 | |
Aaron | AR01B2K4-5g |
2-(Chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 5g |
$4124.00 | 2025-02-09 | |
A2B Chem LLC | AV95048-250mg |
2-(chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 250mg |
$571.00 | 2024-04-20 | |
A2B Chem LLC | AV95048-1g |
2-(chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 1g |
$1119.00 | 2024-04-20 | |
1PlusChem | 1P01B2BS-2.5g |
2-(Chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 2.5g |
$2273.00 | 2025-03-19 | |
Crysdot LLC | CD11373768A-1g |
2-(Chloromethyl)azepane hydrochloride |
19168-73-1 | 95% | 1g |
$880 | 2024-07-18 |
2-(Chloromethyl)azepane hydrochloride 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
2-(Chloromethyl)azepane hydrochlorideに関する追加情報
2-(Chloromethyl)azepane Hydrochloride: A Comprehensive Overview
2-(Chloromethyl)azepane hydrochloride (CAS No. 19168-73-1) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, also referred to as chloroazepane hydrochloride, is notable for its unique structural properties and potential applications in drug development. The molecule consists of an azepane ring, which is a seven-membered nitrogen-containing ring, substituted with a chloromethyl group. This substitution imparts distinctive reactivity and functionality to the compound, making it a valuable tool in synthetic chemistry.
The synthesis of 2-(chloromethyl)azepane hydrochloride involves a series of well-established organic reactions. Typically, the azepane ring is synthesized through cyclocondensation reactions or by cyclization of amino alcohols. The introduction of the chloromethyl group is achieved via nucleophilic substitution or alkylation reactions, depending on the specific conditions and reagents used. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
One of the most intriguing aspects of 2-(chloromethyl)azepane hydrochloride is its role in medicinal chemistry. The compound has been explored as a potential lead molecule for the development of novel therapeutic agents. Its nitrogen-containing ring structure allows for various modes of interaction with biological targets, such as enzymes and receptors. Researchers have investigated its ability to modulate ion channels, which are critical for cellular signaling processes. For instance, studies have shown that derivatives of this compound can influence voltage-gated sodium channels, making them promising candidates for treating neurological disorders such as epilepsy and chronic pain.
In addition to its pharmacological applications, 2-(chloromethyl)azepane hydrochloride has found utility in materials science. The compound's ability to form stable covalent bonds under certain conditions makes it a useful building block for constructing advanced materials. For example, it has been employed in the synthesis of cross-linked polymers with tailored mechanical and thermal properties. These materials hold potential applications in fields such as drug delivery systems and biomedical engineering.
Recent research has also highlighted the environmental impact of 2-(chloromethyl)azepane hydrochloride and its derivatives. Studies have demonstrated that under certain conditions, the compound can undergo biodegradation, reducing its persistence in the environment. This finding is particularly relevant for industries involved in chemical manufacturing, as it underscores the importance of sustainable practices in compound synthesis and disposal.
The growing interest in 2-(chloromethyl)azepane hydrochloride has led to increased scrutiny of its safety profile. Regulatory agencies have established guidelines for handling and storing this compound to minimize occupational exposure risks. Advances in analytical techniques have enabled more precise determination of impurities and degradation products, ensuring higher quality standards for commercial products.
In conclusion, 2-(chloromethyl)azepane hydrochloride (CAS No. 19168-73-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing research into its biological and environmental impacts, position it as a key player in future scientific advancements. As researchers continue to explore its potential, this compound is likely to contribute significantly to both academic and industrial endeavors.
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